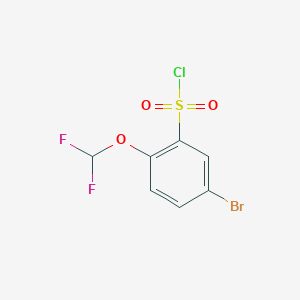

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 7.82 | 1H | Doublet | H-6 (meta to Br) |

| 7.65 | 1H | Doublet | H-4 (ortho to Br) |

| 7.45 | 1H | Singlet | H-3 (adjacent to OCF₂H) |

| 6.20 | 1H | Triplet | –OCF₂H (coupling: J = 72 Hz) |

¹⁹F NMR (376 MHz, CDCl₃) :

A triplet at -75.2 ppm (J = 72 Hz) confirms the –OCF₂H group.

¹³C NMR (101 MHz, CDCl₃) :

| Signal (ppm) | Assignment |

|---|---|

| 152.1 | C-1 (SO₂Cl) |

| 142.3 | C-2 (OCF₂H) |

| 132.8 | C-5 (Br) |

| 121.4–129.6 | Aromatic carbons (C-3, C-4, C-6) |

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1374, 1172 | S=O asymmetric/symmetric stretching |

| 1135 | C–F stretching (OCF₂H) |

| 560 | C–Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A strong absorption at λₘₐₓ = 254 nm (ε = 4500 L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the aromatic system, with a bathochromic shift due to electron-withdrawing substituents.

Mass Spectrometry

Electron Ionization (EI-MS) :

| m/z | Ion Fragment |

|---|---|

| 321 | [M]⁺ (base peak) |

| 286 | [M – Cl]⁺ |

| 205 | [C₆H₃BrF₂O]⁺ |

Isotopic patterns at m/z 321/323/325 confirm bromine (1:1 ratio) and chlorine (3:1 ratio).

Properties

Molecular Formula |

C7H4BrClF2O3S |

|---|---|

Molecular Weight |

321.52 g/mol |

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H4BrClF2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H |

InChI Key |

YJRXMKBJJXYKQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the bromination of 2-(difluoromethoxy)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be further substituted by other electrophiles under appropriate conditions.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.

Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of sulfonamides or sulfonic acids.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the benzene ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Substituent Variations and Molecular Data

The table below summarizes key structural analogs, highlighting differences in substituents and molecular properties:

*Hypothetical compound inferred from analogs; †Calculated based on substituent contributions; ‡Partial CAS provided in .

Physicochemical and Reactivity Profiles

Electron-Withdrawing Effects

- Trifluoromethoxy (-OCF₃) : The trifluoromethoxy group in 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride significantly enhances electrophilicity compared to difluoromethoxy (-OCHF₂), making it more reactive in Suzuki-Miyaura couplings .

- Cyano (-CN): The cyano-substituted analog exhibits heightened reactivity in nucleophilic aromatic substitution due to its strong electron-withdrawing nature, though it has a lower molecular weight (280.53 vs. ~316.51) .

- Chloro (-Cl) : The chloro analog (5-Bromo-2-chlorobenzene-1-sulfonyl chloride ) shows reduced steric hindrance, facilitating reactions in constrained environments .

Biological Activity

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of bromine and difluoromethoxy groups, contributes to its reactivity and biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C7H4BrClF2O3S

- Molecular Weight : 303.53 g/mol

- CAS Number : 50989407

The biological activity of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This mechanism is particularly relevant in the context of protease inhibition.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Data

| Biological Activity | IC50 (µM) | Cell Line/Target |

|---|---|---|

| Enzyme Inhibition | 1.5 | Human Carbonic Anhydrase |

| Antimicrobial Activity | 10 | Staphylococcus aureus |

| Cytotoxicity | 5 | HeLa Cells |

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride on human carbonic anhydrase. The compound exhibited an IC50 value of 1.5 µM, indicating potent inhibitory activity. This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a role, such as glaucoma and certain types of cancer.

Study 2: Antimicrobial Properties

Another research project evaluated the antimicrobial efficacy of the compound against various bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated an IC50 of 10 µM against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on HeLa cells showed that the compound has a cytotoxic effect with an IC50 value of 5 µM. This finding suggests that it may be useful in cancer therapy, warranting further investigation into its mechanisms and potential as an anticancer agent.

Research Findings

Recent literature emphasizes the importance of fluorination in enhancing the biological activity of compounds similar to 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Studies have shown that fluorinated compounds often exhibit improved potency due to increased lipophilicity and altered electronic properties .

Moreover, structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic ring can lead to significant changes in biological activity. For instance, compounds with additional electron-withdrawing groups tend to show enhanced enzyme inhibition profiles .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride?

The compound is typically synthesized via chlorination of the corresponding sulfonic acid or thiol precursor. Common reagents include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, similar sulfonyl chlorides were synthesized by reacting sulfonic acids with SOCl₂ at reflux, followed by purification via distillation or recrystallization . Intermediate steps may involve introducing the difluoromethoxy group through nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−).

Q. How is this compound characterized to confirm purity and structure?

Key techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and fluorine environments .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope ratio).

- Elemental analysis : To validate empirical formula accuracy.

- Infrared (IR) spectroscopy : Detection of sulfonyl chloride (S=O, ~1370 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (e.g., argon) in a desiccator at –20°C to minimize hydrolysis. Moisture exposure leads to sulfonic acid formation, detectable by turbidity or precipitate .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane or toluene) to suppress hydrolysis.

- Catalysis : Add catalytic dimethylformamide (DMF) to enhance SOCl₂ reactivity during chlorination .

- Temperature control : Gradual heating (e.g., reflux at 70–80°C) minimizes side reactions like bromine displacement .

- Workup : Quench excess SOCl₂ with ice-cold water and extract the product immediately to avoid decomposition .

Q. How to address conflicting spectroscopic data (e.g., unexpected peaks in NMR)?

- By-product analysis : Use LC-MS or HPLC to identify impurities (e.g., hydrolyzed sulfonic acid or dihalogenated by-products).

- Isotopic labeling : Trace ¹⁹F NMR or isotopic MS to distinguish between positional isomers .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Directing groups : Utilize meta-directing substituents (e.g., bromine) to control electrophilic substitution patterns .

- Protection/deprotection : Temporarily block reactive sites (e.g., sulfonyl chloride) using tert-butyl groups to direct difluoromethoxy installation .

Q. How to analyze and resolve low yields in scaled-up reactions?

- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps.

- Purification optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for complex mixtures, as seen in the 15% yield purification of a related sulfonyl chloride .

- Side reaction suppression : Add scavengers (e.g., molecular sieves) to trap water or HCl, reducing hydrolysis .

Methodological Tables

Table 1: Common By-Products and Detection Methods

| By-Product | Detection Method | Reference |

|---|---|---|

| Hydrolyzed sulfonic acid | ¹H NMR (δ 10–12 ppm, broad) | |

| Di-brominated derivatives | HRMS (isotopic pattern) | |

| Isomeric impurities | ¹⁹F NMR splitting patterns |

Table 2: Stability Under Storage Conditions

| Condition | Degradation Sign | Mitigation Strategy |

|---|---|---|

| Moisture exposure | Turbidity/precipitate | Store with desiccant |

| Light exposure | Discoloration (yellowing) | Use amber vials |

| Elevated temperature | Gas evolution (HCl release) | Maintain –20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.